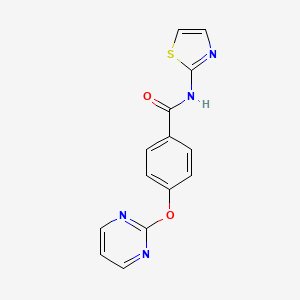![molecular formula C20H24ClN3O2 B5502161 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)
5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex piperazine derivatives, such as the compound , involves multi-step chemical reactions that often start with the formation of piperazine core followed by functionalization at various positions. The methodologies can include nucleophilic substitution reactions, condensation reactions, and the introduction of specific functional groups through selective acylation (Tsizin, Sergovskaya, & Chernyak, 1986). These processes are carefully designed to achieve the desired molecular structure with specific substituents.
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, provides detailed insights into the compound's geometry, bond lengths, angles, and overall three-dimensional configuration. Computational methods, such as Density Functional Theory (DFT), further aid in predicting molecular properties, energy levels, and reactivity patterns. For similar compounds, single-crystal X-ray diffraction and DFT calculations have elucidated complex structures and confirmed theoretical predictions about molecular conformations (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often explore the reactivity of the piperazine nitrogen atoms and the functional groups attached to the piperazine core. These compounds can participate in various chemical reactions, including nucleophilic substitutions, acylations, and formations of new rings or linkages. The specific reactivity patterns are crucial for synthesizing derivatives with desired biological or chemical properties.
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, solubility, and crystal structure, are critical for understanding their behavior in different environments. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and phase transitions (Sanjeevarayappa et al., 2015).
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Antagonists
A study by Brea et al. (2002) explores the pharmacology of compounds similar to 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone, specifically as antagonists at 5-HT(2A), 5-HT(2B), and 5-HT(2C) serotonin receptors. These compounds, including piperidine and piperazine derivatives, are useful for understanding the role of each 5-HT(2) subtype in pathophysiology. This research highlights the potential of these compounds in dissecting serotonin receptor functions and could lead to therapeutic applications in neurological disorders (Brea et al., 2002).
Antimicrobial Activities
The synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives were investigated by Bektaş et al. (2010). This research included compounds with structures similar to 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone. Some of these synthesized compounds showed good or moderate activities against test microorganisms, indicating their potential use as antimicrobial agents (Bektaş et al., 2010).
Cannabinoid Receptor Interaction
Shim et al. (2002) studied the molecular interaction of compounds like 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone with the CB1 cannabinoid receptor. This research provides insights into the binding sites and antagonist activity at cannabinoid receptors, which is significant for understanding the therapeutic potential of such compounds in treating conditions like pain, inflammation, and neurological disorders (Shim et al., 2002).
Anticancer Agents
El-Masry et al. (2022) synthesized a series of compounds, including 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds with structures related to 5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone. These compounds showed significant cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents (El-Masry et al., 2022).
Eigenschaften
IUPAC Name |
5-butyl-1-(4-chlorophenyl)-4-(1-methylpyrrole-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-3-4-6-17-13-23(16-10-8-15(21)9-11-16)19(25)14-24(17)20(26)18-7-5-12-22(18)2/h5,7-12,17H,3-4,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGHIUWZMFAYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=CC=CN2C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)

![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5502111.png)
![4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)
![2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)

![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)
![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)
![{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol](/img/structure/B5502135.png)
![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)

![N-methyl-N-(2-pyrazinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502176.png)